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Cat. No.: B15601590 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-Octahydro-pyrido[1,2-A]pyrazine is a bicyclic diamine that serves as a crucial scaffold in

medicinal chemistry. Its rigid conformational structure and chiral nature make it a valuable

building block for the synthesis of various biologically active compounds. Notably, it has been

utilized in the development of potent and selective mu (µ)-opioid receptor antagonists,

highlighting its significance in drug discovery and development.[1] This technical guide provides

a comprehensive overview of the known physicochemical properties of (R)-Octahydro-
pyrido[1,2-A]pyrazine, details relevant experimental protocols, and illustrates its interaction

with the mu-opioid receptor signaling pathway.

Core Physicochemical Data
The experimental data for the specific (R)-enantiomer of Octahydro-pyrido[1,2-A]pyrazine is

limited in the public domain. The following tables summarize the available data, including

identifier information and both predicted and limited experimental physicochemical parameters.

It is crucial to note that much of the quantitative data is based on computational predictions or

data for the racemic mixture.

Table 1: Compound Identification
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Identifier Value

IUPAC Name (9aR)-Octahydropyrido[1,2-a]pyrazine

Synonyms
(R)-Octahydro-1H-Pyrido[1,2-A]Pyrazine, (R)-

OCTAHYDRO-PYRIDO[1,2-A]PYRAZIN

CAS Number 179605-64-2

Molecular Formula C₈H₁₆N₂

Molecular Weight 140.23 g/mol [2]

Canonical SMILES C1CCN2CCNCC2C1

Table 2: Physicochemical Properties
Property Value Source

Melting Point Data not available

Boiling Point
218.0 ± 8.0 °C at 760 mmHg

(for racemate)
Predicted

Solubility

Expected to be soluble in

water and polar organic

solvents.[3]

General Amine Properties

pKa (Conjugate Acid) 9.80 ± 0.20 (for racemate) Predicted

logP 0.8659 (for hydrochloride salt) Predicted[4]

Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of (R)-
Octahydro-pyrido[1,2-A]pyrazine are not readily available in the literature. However, standard

methodologies for compounds of this class can be described.

Determination of pKa by Potentiometric Titration
The pKa of a basic compound like (R)-Octahydro-pyrido[1,2-A]pyrazine can be determined

by potentiometric titration. This method involves the gradual addition of a standardized acid to a
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solution of the compound and monitoring the corresponding change in pH.

Methodology:

Sample Preparation: A precise amount of (R)-Octahydro-pyrido[1,2-A]pyrazine is

dissolved in deionized water to create a solution of known concentration.

Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a

calibrated pH electrode and a magnetic stirrer.

Titration: A standardized solution of a strong acid (e.g., hydrochloric acid) is added in small,

precise increments using a burette.

Data Collection: The pH of the solution is recorded after each addition of the titrant.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa value corresponds to the pH at the half-equivalence point, where half of the

amine has been protonated. For a diamine, two equivalence points and thus two pKa values

may be observed.

Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The

shake-flask method is a classical and reliable technique for its determination.[5][6]

Methodology:

Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for

24 hours, followed by separation of the two phases.

Sample Preparation: A known amount of (R)-Octahydro-pyrido[1,2-A]pyrazine is dissolved

in one of the phases (typically the one in which it is more soluble).

Partitioning: A measured volume of the compound-containing phase is mixed with a

measured volume of the other phase in a separatory funnel.

Equilibration: The funnel is shaken vigorously to allow for the partitioning of the compound

between the two phases and then left to stand for the phases to separate completely.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b15601590?utm_src=pdf-body
https://www.acdlabs.com/wp-content/uploads/download/app/physchem/making_sense.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2538958/
https://www.benchchem.com/product/b15601590?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Concentration Measurement: The concentration of the compound in each phase is

determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-

Performance Liquid Chromatography (HPLC).

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the

compound in the octanol phase to its concentration in the aqueous phase.

Biological Activity and Signaling Pathway
(R)-Octahydro-pyrido[1,2-A]pyrazine serves as a key structural motif in the design of µ-

opioid receptor antagonists.[1] These receptors are G-protein coupled receptors (GPCRs) that

play a central role in pain modulation. Antagonists of the µ-opioid receptor block the effects of

endogenous and exogenous opioids. The binding of an agonist to the µ-opioid receptor

typically initiates a signaling cascade that leads to analgesia. An antagonist, by blocking this

binding, prevents this downstream signaling.

The canonical signaling pathway initiated by µ-opioid receptor activation involves the inhibition

of adenylyl cyclase and the modulation of ion channels through the Gαi/o subunit, as well as β-

arrestin mediated pathways.[7][8][9]
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Caption: Mu-opioid receptor signaling pathway and antagonist action.

Conclusion
(R)-Octahydro-pyrido[1,2-A]pyrazine is a compound of significant interest in medicinal

chemistry, particularly in the development of opioid receptor modulators. While comprehensive

experimental data on its physicochemical properties are not extensively available, predictions

and data from related structures provide valuable insights. The standard experimental protocols

outlined in this guide can be employed to obtain precise measurements. Understanding these

properties is essential for optimizing its use in the synthesis of novel therapeutic agents and for

predicting their pharmacokinetic and pharmacodynamic behavior. Further research to

experimentally determine the physicochemical profile of this specific enantiomer is warranted to

fully support its application in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Physicochemical Properties of (R)-Octahydro-
pyrido[1,2-A]pyrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15601590#physicochemical-properties-of-r-
octahydro-pyrido-1-2-a-pyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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